N-Desmethylterbinafine, also known as Demethylterbinafine, is a significant metabolite of the antifungal agent terbinafine. It is primarily recognized for its role in the pharmacokinetics of terbinafine, where it serves as an intermediary in the metabolic pathways leading to the formation of more active compounds. This compound is crucial for quality control in pharmaceutical manufacturing and is utilized in various analytical applications.
N-Desmethylterbinafine is derived from terbinafine through metabolic processes primarily involving cytochrome P450 enzymes. The metabolic pathway includes N-dealkylation, where the removal of a methyl group occurs, leading to the formation of this compound. It can also be synthesized in laboratories for research and analytical purposes .
The synthesis of N-Desmethylterbinafine can be achieved through various chemical methods, including:
In laboratory settings, N-Desmethylterbinafine can be synthesized via high-performance liquid chromatography (HPLC) methods or through enzymatic reactions using isolated cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are known to catalyze the N-demethylation process effectively .
The molecular structure of N-Desmethylterbinafine can be represented as follows:
The compound features a naphthalene ring system with an amine functional group, contributing to its biological activity.
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
N-Desmethylterbinafine participates in several chemical reactions, primarily involving further metabolic transformations:
The metabolic pathways are complex and involve multiple cytochrome P450 enzymes. Studies have shown that CYP2C19 is particularly efficient in catalyzing these reactions, leading to significant levels of N-Desmethylterbinafine during the metabolism of terbinafine .
The mechanism by which N-Desmethylterbinafine exerts its effects involves its role as an intermediate metabolite in the bioactivation of terbinafine. After its formation, it may undergo further transformations that enhance antifungal activity or contribute to toxicity.
Research indicates that the metabolic clearance and bioactivation pathways involving N-Desmethylterbinafine are predominantly mediated by cytochrome P450 enzymes, with CYP3A4 also playing a significant role .
Relevant analyses such as HPLC purity assessments and stability studies are often conducted to ensure quality standards are met .
N-Desmethylterbinafine has several scientific uses:
N-Desmethylterbinafine (CAS 99473-11-7) is a primary metabolite of the antifungal drug terbinafine. Its systematic IUPAC name is N-[(2E)-6,6-dimethylhept-2-en-4-yn-1-yl]-1-naphthalenemethanamine, reflecting its core structure: a naphthalene ring linked to an alkyne-containing alkyl chain via a secondary amine group [5] [9]. The molecular formula is C₂₀H₂₃N (molecular weight: 277.40 g/mol), distinguishing it from the parent compound terbinafine (C₂₁H₂₅N) by the absence of a methyl group (–CH₃) on the tertiary amine [4] [9].
The molecule exhibits geometric isomerism due to the (E) configuration at the C2–C3 alkene bond (Figure 1). This trans orientation is critical for molecular conformation and interactions with biological targets. Unlike terbinafine, which possesses a chiral center, N-desmethylterbinafine lacks stereocenters, eliminating concerns about enantiomeric variants [5] [9]. Spectroscopic characterization includes:
Table 1: Structural Descriptors of N-Desmethylterbinafine vs. Terbinafine
Property | N-Desmethylterbinafine | Terbinafine |
---|---|---|
Molecular Formula | C₂₀H₂₃N | C₂₁H₂₅N |
Molecular Weight | 277.40 g/mol | 291.43 g/mol |
Amine Functionalization | Secondary amine | Tertiary amine |
Chiral Centers | None | One (S-configuration) |
CAS Registry | 99473-11-7 | 91161-71-6 |
N-Desmethylterbinafine is an off-white to pale beige crystalline solid with a melting point range of 55–63°C [9]. Its solubility profile is markedly influenced by protonation of the secondary amine:
Stability studies indicate degradation under strong oxidative conditions, but the compound remains stable when stored at –20°C in inert atmospheres [9]. The lipophilicity parameter (logP) is approximately 4.8–5.2, slightly higher than terbinafine’s logP of 5.1, due to reduced polarity from demethylation [6]. This elevated lipophilicity enhances membrane permeability and tissue distribution, particularly in keratin-rich compartments.
Table 2: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Physical State | Crystalline solid | Ambient temperature |
Melting Point | 55–63°C | Capillary method |
logP (Octanol/Water) | 4.8–5.2 | Experimental shake-flask method |
Aqueous Solubility | 0.02 mg/mL | pH 7.4, 25°C |
pKa | 9.1 ± 0.2 (amine group) | Potentiometric titration |
Chemical Synthesis
The primary industrial route involves reductive amination between 1-naphthalenemethylamine and (E)-6,6-dimethylhept-2-en-4-ynal (TBF-A) using sodium cyanoborohydride (NaBH₃CN) as the reducing agent [9]:
Biosynthetic Pathway
In humans, N-desmethylterbinafine forms predominantly via cytochrome P450 (CYP)-mediated N-demethylation of terbinafine. Kinetic analyses using recombinant enzymes identify CYP2C9 as the major catalyst (Kₘ = 18 μM, Vₘₐₓ = 12 pmol/min/pmol CYP), contributing >40% to total hepatic clearance. CYP3A4 and CYP2C19 play secondary roles (combined contribution: 30–35%) [2] [6]. The reaction proceeds via hydrogen abstraction from the methyl group, forming a carbinolamine intermediate that spontaneously decomposes to formaldehyde and N-desmethylterbinafine.
Table 3: Industrial vs. Biosynthetic Production
Aspect | Chemical Synthesis | Biotransformation |
---|---|---|
Starting Materials | 1-Naphthalenemethylamine + TBF-A | Terbinafine |
Catalyst | NaBH₃CN | Hepatic CYP450 enzymes (CYP2C9 > 3A4) |
Reaction Time | 12–16 hours | Continuous (plasma t₁/₂ = 200 hrs) |
Scale | Multi-kilogram (batch process) | Milligram (in vivo) |
Key Impurities | Bis-alkylated amine, unsaturated isomers | Hydroxylated derivatives |
Chemical Differences
The absence of the N-methyl group fundamentally alters electronic and steric properties:
Metabolic Relationships
N-Desmethylterbinafine is not merely a degradation product but an obligate intermediate in terbinafine’s bioactivation pathway to the hepatotoxic aldehyde TBF-A (6,6-dimethyl-2-hepten-4-ynal):
Enzyme kinetic studies reveal N-desmethylterbinafine’s Kₘ for TBF-A formation (42 μM) is 2.3-fold lower than terbinafine’s (98 μM), indicating higher affinity for CYP450 enzymes [6]. This metabolite accumulates in plasma at ≈40% of parent drug concentrations due to its extended elimination half-life (>200 hours) [3] [6]. Unlike terbinafine—which potently inhibits fungal squalene epoxidase—N-desmethylterbinafine exhibits 100-fold lower antifungal activity, confirming that demethylation represents a functional deactivation step [10].
Table 4: Chemical and Metabolic Comparison with Terbinafine
Parameter | N-Desmethylterbinafine | Terbinafine | Biological Significance |
---|---|---|---|
Antifungal Activity (IC₅₀) | 12.8 ± 1.7 μM (C. albicans) | 0.11 ± 0.03 μM (C. albicans) | Functional deactivation via metabolism |
Plasma Accumulation | High (AUC ≈ 40% of parent) | Parent compound | Prolonged exposure in vivo |
CYP450 Affinity (Kₘ) | 42 μM (TBF-A formation) | 98 μM (TBF-A formation) | More efficient substrate for bioactivation |
Major Metabolic Route | Glucuronidation (≈60%) | N-Demethylation (≈75%) | Divergent clearance mechanisms |
Analytical Differentiation
Chromatographic methods resolve these compounds unambiguously:
This structural and functional divergence underscores why N-desmethylterbinafine is classified as both a metabolite and a distinct chemical entity with unique pharmacokinetic behaviors.
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7